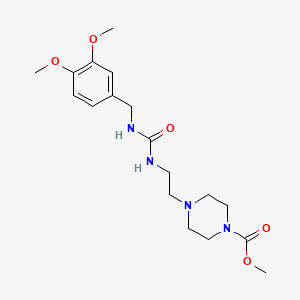![molecular formula C11H15N3O3 B2525470 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2223086-35-7](/img/structure/B2525470.png)
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound of significant interest in both research and industry due to its unique chemical structure and wide range of applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves several key steps. Initially, the pyrrolidine ring is constructed through the condensation of appropriate precursors. Subsequently, the oxadiazole ring is synthesized via cyclization reactions involving nitrile oxides and amidines. The final step involves linking the pyrrolidine and oxadiazole rings with a prop-2-en-1-one moiety through condensation reactions under controlled conditions. The use of catalysts such as transition metals and mild temperatures ensures high yield and purity.
Industrial Production Methods: Industrially, the production of this compound can be scaled up by optimizing the reaction conditions in flow reactors, allowing for continuous synthesis. This method enhances the efficiency and consistency of the product, reducing costs and ensuring scalability for commercial applications.
化学反応の分析
Types of Reactions It Undergoes: 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions including:
Oxidation: Transformation of the methoxy group to corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the enone system to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution at the methoxy or oxadiazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions Used: The common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reactions are often conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.
Major Products Formed from These Reactions: The major products formed include alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents employed.
科学的研究の応用
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one finds applications in various fields:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules due to its reactive functional groups.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and inhibitor design.
Medicine: Explored for its potential as a drug candidate for its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in material science for the development of polymers and advanced materials with specific properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. Its oxadiazole moiety is known to bind to proteins and enzymes, modulating their activity. The enone system facilitates interactions with nucleophiles, forming covalent bonds that inhibit enzymatic functions. These interactions lead to various biological effects, depending on the specific molecular targets involved.
類似化合物との比較
Compared to other compounds with similar structures, 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one stands out due to its unique combination of functional groups. Other similar compounds include:
1-(Pyrrolidin-2-yl)prop-2-en-1-one: Lacks the oxadiazole moiety, reducing its versatility in reactions.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Does not contain the enone system, limiting its reactivity.
4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Similar but without the enone moiety, affecting its application scope.
特性
IUPAC Name |
1-[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-4-10(15)14-6-8(16-3)5-9(14)11-12-7(2)13-17-11/h4,8-9H,1,5-6H2,2-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKQTZFRNPMPQ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2C[C@@H](CN2C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)
![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)
![N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2525391.png)

![3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2525394.png)
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)


![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)
![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)

